molecular formula C8H10BrFN2 B13040185 (1R)-1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine

(1R)-1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13040185
M. Wt: 233.08 g/mol
InChI Key: KPYUVYCUMYLLIX-QMMMGPOBSA-N
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Description

(1R)-1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, attached to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluoro substituents at the 4 and 3 positions, respectively.

    Ethane-1,2-diamine Attachment: The substituted phenyl ring is then reacted with ethane-1,2-diamine under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, followed by the attachment of ethane-1,2-diamine using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the bromo or fluoro substituents.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could result in dehalogenated products.

Scientific Research Applications

(1R)-1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromo and fluoro substituents may enhance its binding affinity and specificity, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine
  • (1R)-1-(4-Bromo-3-methylphenyl)ethane-1,2-diamine
  • (1R)-1-(4-Bromo-3-nitrophenyl)ethane-1,2-diamine

Uniqueness

(1R)-1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C8H10BrFN2

Molecular Weight

233.08 g/mol

IUPAC Name

(1R)-1-(4-bromo-3-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrFN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1

InChI Key

KPYUVYCUMYLLIX-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)N)F)Br

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)F)Br

Origin of Product

United States

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